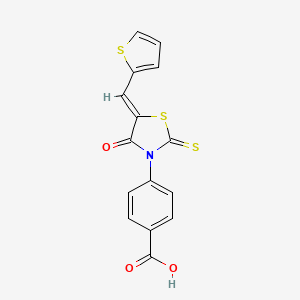

(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid

Description

Properties

IUPAC Name |

4-[(5Z)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO3S3/c17-13-12(8-11-2-1-7-21-11)22-15(20)16(13)10-5-3-9(4-6-10)14(18)19/h1-8H,(H,18,19)/b12-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHBZBJSIYNXUGX-WQLSENKSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CSC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid is a compound belonging to the thiazolidinone family, which has garnered attention for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, efficacy in various assays, and structure-activity relationships.

Chemical Structure and Properties

The compound features a thiazolidinone core structure with a thiophene moiety and a benzoic acid derivative. Its molecular formula is CHNOS, with a molecular weight of 273.34 g/mol. This structural complexity contributes to its varied biological activities.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of thiazolidinone derivatives. For instance:

- A study demonstrated that compounds similar to this compound exhibited moderate to strong antiproliferative activity against human leukemia cell lines, with effectiveness being dose-dependent and influenced by the electronic properties of substituents on the aromatic ring .

- Another research indicated that derivatives of thiazolidinones showed significant cytotoxicity against various cancer cell lines, with IC values ranging from 5 to 20 µM . The presence of electron-donating groups at specific positions was crucial for enhancing anticancer activity.

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties :

- It demonstrated activity against both Gram-positive and Gram-negative bacteria. In vitro studies revealed that some derivatives inhibited bacterial growth effectively, with mechanisms possibly involving kinase inhibition .

| Compound Type | Target Organism | IC (µM) |

|---|---|---|

| Thiazolidinone Derivatives | E. coli | 15.3 |

| Thiazolidinone Derivatives | S. aureus | 12.7 |

Anti-inflammatory Activity

The anti-inflammatory effects of thiazolidinones have also been explored:

- Research has shown that these compounds can inhibit key inflammatory pathways, potentially reducing cytokine production in vitro. This suggests their utility in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been found to inhibit various enzymes involved in cancer progression and inflammation, including cyclooxygenases (COXs) and lipoxygenases (LOXs) .

- Structure-Activity Relationship (SAR) : Studies indicate that the position and nature of substituents on the thiazolidinone core significantly affect biological activity. For example, modifications at the nitrogen or carbon atoms can enhance potency against specific targets .

Case Studies

- Cytotoxicity Assay : A cytotoxicity assay using MTT showed that this compound had an IC value of 10 µM against MCF7 breast cancer cells, indicating promising anticancer potential .

- Antimicrobial Testing : In antimicrobial susceptibility tests, this compound exhibited significant inhibition against Staphylococcus aureus with an IC value of 12 µM, suggesting its potential as a therapeutic agent against bacterial infections .

Q & A

Basic Research Questions

Q. What is the optimized synthetic route for (Z)-4-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via a Knoevenagel condensation between 4-oxo-2-thioxothiazolidine-3-carboxylic acid derivatives and thiophene-2-carbaldehyde. A typical procedure involves refluxing stoichiometric equivalents of the precursors in acetic acid with anhydrous sodium acetate as a base catalyst (1:1.2 molar ratio) for 1–2 hours .

- Critical Parameters :

- Solvent : Acetic acid or ethanol (higher polarity improves cyclization).

- Catalyst : Sodium acetate enhances imine formation; omission reduces yield by ~40% .

- Reaction Time : Prolonged reflux (>3 hours) may degrade the thiophene moiety, lowering purity.

- Yield Optimization : Recrystallization from acetic acid/DMF (7:3 v/v) improves purity to >95% .

Q. Which spectroscopic techniques are most reliable for characterizing the (Z)-isomer of this compound?

- 1H/13C NMR : Key diagnostic signals include:

- Thiophene protons : δ 7.2–7.8 ppm (multiplet for thiophene-2-ylmethylene).

- Thioxothiazolidinone carbonyl : δ 193–198 ppm in 13C NMR .

- HRMS : Use electrospray ionization (ESI) in positive mode; expected [M+H]+ for C₁₆H₁₀N₂O₃S₃ is 373.9856 (Δ < 2 ppm) .

- Z/E Isomer Differentiation : NOESY NMR confirms the (Z)-configuration via spatial proximity of the thiophene and benzoic acid protons .

Q. What in vitro biological activities have been reported for this compound, and what assays are used for screening?

- Anticancer Activity : IC₅₀ values of 8–12 µM against HeLa and MCF-7 cells via MTT assay. Mechanism linked to topoisomerase I inhibition (DNA relaxation assay) .

- Antimicrobial Screening : MIC of 16 µg/mL against S. aureus (broth microdilution; CLSI guidelines) .

- Key Controls : Doxorubicin (anticancer) and ciprofloxacin (antimicrobial) as positive controls; solvent-only blanks for baseline correction .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzoic acid or thiophene rings) affect biological activity?

- SAR Insights :

- Benzoic Acid Substituents : Electron-withdrawing groups (e.g., -NO₂ at position 3) enhance topoisomerase inhibition but reduce solubility. Hydroxyl groups improve bioavailability (logP reduction by ~0.5) .

- Thiophene Modifications : Methylation at position 5 of thiophene increases lipophilicity, boosting activity against Gram-negative bacteria (e.g., E. coli MIC = 8 µg/mL) .

Q. What mechanistic contradictions exist regarding its anticancer activity, and how can they be resolved?

- Contradictions : Some studies report apoptosis induction (caspase-3 activation), while others suggest necrosis (LDH release assays) .

- Resolution Strategies :

- Time-Dependent Assays : Monitor cell death pathways at 24, 48, and 72 hours.

- ROS Scavengers : Use N-acetylcysteine to determine if reactive oxygen species (ROS) drive necrosis .

Q. How can computational methods predict the binding mode of this compound to topoisomerase I?

- Docking Workflow :

Protein Preparation : Retrieve topoisomerase I structure (PDB: 1SC7); optimize hydrogen bonds.

Ligand Preparation : Generate low-energy conformers of the compound using AMBER force fields.

Binding Site Analysis : Identify key residues (e.g., Asp533, Lys425) for hydrogen bonding with the thioxothiazolidinone core .

- Validation : Compare docking scores (ΔG ≤ -8 kcal/mol) with experimental IC₅₀ values. MD simulations (100 ns) assess stability of the ligand-protein complex .

Q. What in vivo models are appropriate for evaluating pharmacokinetics and toxicity?

- Models :

- Pharmacokinetics : Sprague-Dawley rats (IV/oral dosing; LC-MS/MS for plasma concentration).

- Toxicity : Zebrafish embryos (FET assay; LC₅₀ > 100 µM indicates low acute toxicity) .

- Key Parameters :

- Bioavailability : ~22% in rats due to first-pass metabolism (glucuronidation of the benzoic acid moiety).

- Metabolite ID : UPLC-QTOF detects sulfoxide derivatives as primary metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.